4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several synthetic routes. Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing green chemistry principles such as solvent-free reactions and recyclable catalysts .
Chemical Reactions Analysis
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
4-(5-Ethoxy-4-methyl-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its combined pyrazole and pyridine structure, which provides a versatile platform for chemical modifications and diverse applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(3-ethoxy-4-methyl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-8(2)10(13-14-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
XCLRSKGDTYEGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=C1C)C2=CC=NC=C2 |
Origin of Product |
United States |
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